molecular formula C10H18O4S B14645446 Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester CAS No. 56291-33-9

Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester

Cat. No.: B14645446
CAS No.: 56291-33-9
M. Wt: 234.31 g/mol
InChI Key: ZMUUREMCLUNIBM-UHFFFAOYSA-N
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Description

Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester is an organic compound with a complex structure It is an ester derivative of butanoic acid, featuring an ethoxy-oxoethylthio group

Properties

CAS No.

56291-33-9

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethyl)sulfanylbutanoate

InChI

InChI=1S/C10H18O4S/c1-4-13-9(11)6-8(3)15-7-10(12)14-5-2/h8H,4-7H2,1-3H3

InChI Key

ZMUUREMCLUNIBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)SCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application, such as metabolic pathways in biological systems or catalytic cycles in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-methyl-3-oxo-, ethyl ester
  • Ethyl 2-acetylbutyrate
  • Butanoic acid, 2,3-dimethyl-, ethyl ester
  • Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester

Uniqueness

Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

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